
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as NTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In agrochemicals, this compound has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potent pharmacological effects, which make it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One of the areas of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science. Furthermore, research is needed to explore the potential of this compound as an insecticide and its impact on the environment.
Synthesis Methods
The synthesis of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction leads to the formation of this compound as a yellow solid with a melting point of approximately 170°C.
Scientific Research Applications
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In agrochemicals, this compound has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids. In material science, this compound has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
properties
IUPAC Name |
1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-6(10(18)19)5-16(15-9)7-3-1-2-4-8(7)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZJOAOWJYFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

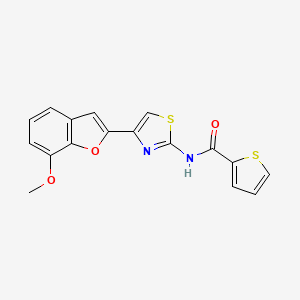
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)
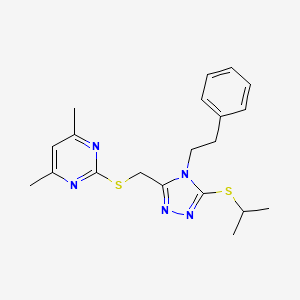
![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

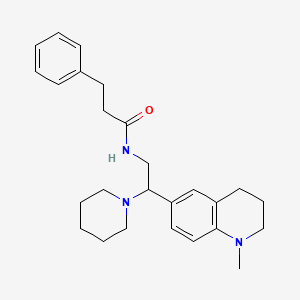


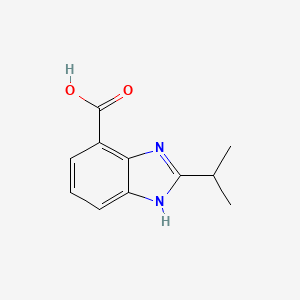
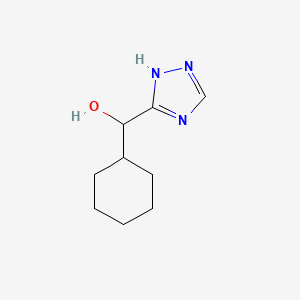
![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)
